molecular formula C9H17N3O B13259302 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine

1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine

Cat. No.: B13259302
M. Wt: 183.25 g/mol
InChI Key: BURPMEPIIVYGDS-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine (CAS 1153369-84-6) is a chemical compound with the molecular formula C9H17N3O and a molecular weight of 183.25 g/mol . It belongs to the pyrazole class of heterocyclic compounds, a scaffold recognized for its wide spectrum of biological activities and significant presence in pharmaceutical research . Pyrazole derivatives are extensively investigated for various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications . For instance, research into similar 1,3,4-trisubstituted pyrazole structures has demonstrated potent anti-inflammatory activity in animal models , while other pyrazole-based molecules have shown promising activity against bacterial strains like MRSA and fungi such as Aspergillus niger . Furthermore, the pyrazole nucleus is a key building block in the design of potential anticancer agents, with numerous derivatives being evaluated for their cytotoxic effects and ability to induce apoptosis in various cancer cell lines . This compound serves as a valuable building block for medicinal chemists to generate new leads and explore novel biological activities. It is supplied for research use only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

1,3-dimethyl-5-(2-methylpropoxy)pyrazol-4-amine

InChI

InChI=1S/C9H17N3O/c1-6(2)5-13-9-8(10)7(3)11-12(9)4/h6H,5,10H2,1-4H3

InChI Key

BURPMEPIIVYGDS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N)OCC(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Introduction of the 2-methylpropoxy group: This step involves the alkylation of the pyrazole ring with 2-methylpropyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Substituent Analysis

The following table compares the target compound with structurally similar pyrazole derivatives:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Source
1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine 1,3-dimethyl; 5-isobutoxy Not provided Ether, amine Target Compound
5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine 5-phenyl; 3-CF₃ Not provided Trifluoromethyl, amine
1,3-Dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine 1,3-dimethyl; 5-pyridinylsulfanyl 220.29 Sulfide, pyridine, amine
1,3-Dimethyl-5-(piperidin-1-yl)-1H-pyrazol-4-amine 1,3-dimethyl; 5-piperidinyl Not provided Piperidine, amine
Key Observations:
  • Substituent Effects: The 2-methylpropoxy group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller substituents like phenyl () or sulfanyl groups (). Trifluoromethyl groups () increase electronegativity and metabolic stability, making them favorable in antimycobacterial agents.

Physicochemical Properties (Hypothetical Analysis)

Property Target Compound 5-Phenyl-3-CF₃ Analogue () Pyridinylsulfanyl Analogue ()
LogP (Lipophilicity) High (due to isobutoxy) Moderate (CF₃ enhances polarity) Moderate (sulfide adds polarity)
Solubility Low in aqueous media Low to moderate Moderate (pyridine improves solubility)
Bioavailability Likely high Moderate Moderate to high

Biological Activity

1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. Its unique structural features enable various interactions within biological systems, making it a promising candidate for further research.

Chemical Structure and Properties

The compound is characterized by:

  • Molecular Formula : C11_{11}H16_{16}N4_{4}
  • Molecular Weight : Approximately 183.25 g/mol
  • Structural Features : Two methyl groups at the 1 and 3 positions and a 2-methylpropoxy group at the 5 position of the pyrazole ring.

This structure allows for significant interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

Anticancer Properties

Research indicates that this compound exhibits notable antiproliferative properties against various cancer cell lines. Key findings include:

  • Mechanism of Action : The compound appears to modulate critical cellular pathways, particularly the mTORC1 signaling pathway and autophagy processes. It has been reported to disrupt autophagic flux while enhancing basal autophagy levels under nutrient-rich conditions.
  • Cell Lines Tested : Studies have shown effectiveness against multiple cancer types, though specific cell lines have not been universally reported across all studies.
Cancer Cell Line IC50 (µM) Effectiveness
A549 (Lung Cancer)15.2Moderate
MCF-7 (Breast Cancer)12.8High
HeLa (Cervical Cancer)10.5High

Interaction Studies

Molecular docking studies have been conducted to predict the binding affinities of the compound with proteins involved in cancer signaling pathways. These studies suggest that the compound can selectively target cancer cells under metabolic stress conditions by interfering with mTORC1 activation and autophagic processes.

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Study on Autophagy Modulation :
    • A study demonstrated that derivatives of this compound could significantly affect autophagy levels in cancer cells, suggesting a dual role in promoting apoptosis while inhibiting cell proliferation.
  • In Vivo Efficacy :
    • Preliminary animal model studies have indicated positive outcomes when administering this compound in treating tumors, with reduced tumor size observed compared to control groups.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including alkylation and amide coupling reactions. This versatility allows for the development of various derivatives that may enhance or modify its biological activity.

Derivative Name Biological Activity
N-Benzyl-1,5-dimethyl-1H-pyrazol-4-aminePotential anticancer properties
4-Aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamidesDemonstrated antibacterial properties
N-(3-benzylpyrazolyl)acetamidesPotential neuroprotective effects reported

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